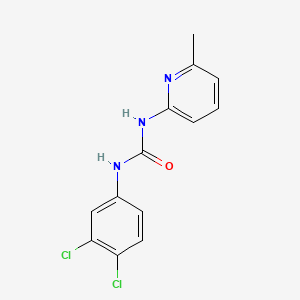

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea

CAS No.: 5657-95-4

Cat. No.: VC10814074

Molecular Formula: C13H11Cl2N3O

Molecular Weight: 296.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5657-95-4 |

|---|---|

| Molecular Formula | C13H11Cl2N3O |

| Molecular Weight | 296.15 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |

| Standard InChI | InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |

| Standard InChI Key | LAKSASARLXGJSN-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea is classified under substituted ureas, a family of compounds known for their diverse biological activities. Its structure comprises a urea core () flanked by two aromatic groups: a 3,4-dichlorophenyl ring and a 6-methylpyridin-2-yl group . The dichlorophenyl group introduces electron-withdrawing chlorine atoms at the 3- and 4-positions, enhancing the compound’s stability and interaction with hydrophobic biological targets. The methylpyridine moiety contributes to its solubility profile and potential for π-π stacking interactions in receptor binding.

The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern: N-(3,4-dichlorophenyl)-N'-(6-methylpyridin-2-yl)urea. Its CAS registry number, 5657-95-4, ensures unambiguous identification in chemical databases .

Physical and Chemical Properties

The compound exhibits distinct physicochemical characteristics critical for its handling and application:

The relatively high boiling point and low vapor pressure indicate stability under standard laboratory conditions, while the LogP value suggests moderate lipophilicity, favoring membrane permeability . The compound’s solubility profile remains understudied, though the presence of polar urea and pyridine groups implies partial solubility in polar organic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Manufacturing Processes

The synthesis of 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves a two-step reaction sequence:

-

Preparation of 3-(6-methylpyridin-2-yl)amine: This intermediate is synthesized via nucleophilic substitution or coupling reactions, often starting from 2-amino-6-methylpyridine.

-

Urea Formation: The amine reacts with 3,4-dichlorobenzoyl isocyanate under controlled conditions (20–25°C, inert atmosphere) to yield the target compound.

Industrial-scale production employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by vacuum drying. Quality control protocols utilize high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Applications in Scientific Research and Industry

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea serves multiple roles in research and development:

-

Medicinal Chemistry: As a scaffold for designing receptor modulators, particularly targeting the endocannabinoid system.

-

Organic Synthesis: The urea group participates in coupling reactions, enabling the construction of complex heterocycles.

-

Material Science: Its thermal stability (decomposition temperature >300°C) makes it a candidate for high-temperature polymer additives .

Industrial applications remain exploratory, with patents pending for its use in agrochemicals as a fungicide precursor.

Future Directions and Research Opportunities

Critical knowledge gaps persist, warranting focused investigations:

-

Mechanistic Studies: Elucidate interactions with cannabinoid receptors using X-ray crystallography or cryo-EM.

-

Pharmacokinetics: Assess oral bioavailability and metabolic pathways in preclinical models.

-

Toxicology: Establish NOAEL (No Observed Adverse Effect Level) doses for human risk assessment.

Collaborative efforts between academia and industry could accelerate therapeutic development, particularly in oncology and infectious diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume